tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Chemical Classification and Nomenclature
Tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of nitrogen-rich heterocyclic compounds, specifically categorized as a triazole-oxadiazole hybrid molecule. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid tert-butyl ester. The chemical structure incorporates multiple functional groups that contribute to its classification complexity: the 1,2,3-triazole ring serves as the core heterocyclic framework, while the 1,2,5-oxadiazole moiety functions as a substituent bearing an amino group.
The compound's molecular architecture places it within the broader category of azole derivatives, which are five-membered heterocyclic compounds containing nitrogen atoms. More specifically, it represents a member of the emerging class of click chemistry products, where the 1,2,3-triazole ring is typically formed through copper-catalyzed azide-alkyne cycloaddition reactions. The tert-butyl carboxylate functionality classifies this molecule as an ester derivative, while the amino-substituted oxadiazole component contributes to its designation as an amino-heterocycle.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₆O₃ |
| Molecular Weight | 266.26 g/mol |
| Chemical Class | Triazole-Oxadiazole Hybrid |
| Functional Groups | Triazole, Oxadiazole, Ester, Amine |
Historical Context of Triazole-Oxadiazole Conjugates
The development of triazole-oxadiazole conjugates represents a significant evolution in heterocyclic chemistry that began with the independent discovery and characterization of triazole and oxadiazole ring systems. The triazole nomenclature was first established by Bladin in 1885, who identified the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. Following this foundational work, the chemistry of triazoles developed gradually, with significant acceleration occurring after the establishment of convenient synthetic techniques and recognition of their versatile biological interactions.
The historical progression of oxadiazole chemistry paralleled triazole development, with researchers recognizing the potential of these nitrogen-oxygen heterocycles for pharmaceutical applications. The systematic investigation of 1,3,4-oxadiazole derivatives gained momentum due to their demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The emergence of 1,2,5-oxadiazole chemistry further expanded the scope of oxadiazole research, particularly in the development of energetic materials and pharmaceutical intermediates.
The convergence of triazole and oxadiazole chemistry into hybrid molecules represents a relatively recent development, driven by the recognition that combining these heterocyclic systems could potentially enhance biological activity and chemical stability. Early research on triazole-oxadiazole conjugates focused primarily on 1,3,4-oxadiazole derivatives linked to various triazole systems. The specific development of 1,2,5-oxadiazole-triazole hybrids emerged from research into more specialized applications, including antimycobacterial drug discovery and energetic material development.
Significance in Heterocyclic Chemistry
This compound holds exceptional significance in heterocyclic chemistry due to its embodiment of multiple important structural features within a single molecular framework. The compound represents a sophisticated example of molecular hybridization, where two distinct heterocyclic systems are combined to potentially create synergistic effects that exceed the individual contributions of each component. This approach to molecular design reflects contemporary trends in medicinal chemistry, where researchers increasingly focus on multi-target compounds that can interact with multiple biological pathways simultaneously.
The 1,2,3-triazole component contributes significant chemical stability and biocompatibility to the overall molecular structure. This heterocyclic system exhibits remarkable resistance to metabolic degradation and demonstrates favorable pharmacokinetic properties, making it an attractive scaffold for drug development. The triazole ring's ability to participate in hydrogen bonding interactions and its planar aromatic character facilitate binding to various biological targets. Additionally, the electronic properties of the triazole system can be modulated through substitution patterns, allowing for fine-tuning of molecular properties.
The 1,2,5-oxadiazole moiety adds complementary chemical and biological properties to the hybrid structure. This heterocyclic system is known for its electron-deficient character and ability to participate in various chemical transformations. The amino substitution on the oxadiazole ring provides additional opportunities for intermolecular interactions and potential modification of biological activity. The combination of these two heterocyclic systems within a single molecule creates a unique electronic environment that can influence both chemical reactivity and biological interactions.
| Heterocyclic Component | Key Properties | Chemical Significance |
|---|---|---|
| 1,2,3-Triazole | Metabolic stability, biocompatibility | Drug development scaffold |
| 1,2,5-Oxadiazole | Electron deficiency, hydrogen bonding | Biological activity modulation |
| Amino group | Nucleophilicity, basicity | Receptor binding interactions |
| Tert-butyl ester | Lipophilicity, protection | Bioavailability enhancement |
Overview of Current Research Status
Current research on this compound and related compounds focuses primarily on their potential applications in pharmaceutical development and synthetic organic chemistry. Recent studies have demonstrated that triazole-oxadiazole hybrid compounds exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique structural features have attracted attention from researchers investigating thymidylate synthase inhibition, with some hybrid molecules showing superior activity compared to established drugs such as 5-fluorouracil and pemetrexed.
Synthetic methodology development represents another active area of current research, with scientists exploring efficient routes for preparing triazole-oxadiazole conjugates. Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition reactions, have emerged as preferred methods for constructing the triazole component of these hybrid molecules. Researchers have also investigated metal-free synthetic approaches to overcome potential limitations associated with metal catalysis in pharmaceutical applications.
Computational studies have provided valuable insights into the structure-activity relationships of triazole-oxadiazole hybrids. Molecular docking investigations have revealed specific binding modes for these compounds with various biological targets, supporting their development as therapeutic agents. Pharmacokinetic modeling studies have demonstrated that these hybrid compounds generally exhibit favorable drug-like properties, including appropriate molecular weight, lipophilicity, and bioavailability parameters.
Recent research has also explored the potential of triazole-oxadiazole conjugates in specialized applications beyond traditional pharmaceuticals. Studies on energetic materials have shown that certain structural modifications can enhance thermal stability and detonation properties. Additionally, antimycobacterial research has identified oxadiazole derivatives as promising candidates for tuberculosis treatment, particularly in addressing multi-drug-resistant strains.
Structural Significance of 1,2,3-Triazole and 1,2,5-Oxadiazole Moieties
The structural significance of the 1,2,3-triazole and 1,2,5-oxadiazole moieties in this compound extends beyond simple additive effects, creating a synergistic molecular architecture with enhanced properties. The 1,2,3-triazole ring system contributes a planar, aromatic five-membered heterocycle containing three nitrogen atoms positioned at the 1, 2, and 3 positions. This arrangement creates a dipolar structure with significant electron density localized on the nitrogen atoms, facilitating hydrogen bonding interactions with biological targets and contributing to the compound's binding affinity.
The electronic characteristics of the 1,2,3-triazole system are particularly noteworthy due to the ring's aromaticity and the distribution of electron density across the nitrogen atoms. The triazole ring exhibits a substantial dipole moment, which influences both intermolecular interactions and chemical reactivity patterns. The presence of the methyl substituent at the 5-position of the triazole ring introduces steric and electronic effects that can modulate the overall molecular conformation and biological activity.
The 1,2,5-oxadiazole moiety provides a complementary set of structural features that enhance the hybrid molecule's properties. This heterocyclic system contains one oxygen atom and two nitrogen atoms arranged in a five-membered ring configuration. The electron-withdrawing nature of the oxadiazole ring creates an electron-deficient system that can participate in unique chemical interactions. The amino group substitution at the 4-position of the oxadiazole ring significantly influences the electronic properties and provides a site for potential hydrogen bonding interactions.
The spatial arrangement of these heterocyclic components within the hybrid structure creates specific three-dimensional conformations that influence biological activity. Computational studies have revealed that the relative positioning of the triazole and oxadiazole rings can affect binding interactions with target proteins. The tert-butyl carboxylate group serves multiple structural functions, including protection of the carboxylic acid functionality and enhancement of lipophilicity. This bulky substituent can also influence molecular conformation through steric interactions and may affect the compound's pharmacokinetic properties.
| Structural Component | Key Features | Functional Significance |
|---|---|---|
| 1,2,3-Triazole ring | Aromatic, dipolar, planar | Binding interactions, stability |
| 5-Methyl substitution | Steric hindrance, electron donation | Activity modulation |
| 1,2,5-Oxadiazole ring | Electron deficient, hydrogen acceptor | Chemical reactivity |
| 4-Amino substitution | Nucleophilic, basic | Receptor binding |
| Tert-butyl carboxylate | Bulky, lipophilic, protecting group | Bioavailability, stability |
Properties
IUPAC Name |
tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-6(9(17)18-10(2,3)4)12-15-16(5)8-7(11)13-19-14-8/h1-4H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVKXXLWPVOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known to confer a variety of biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.30 g/mol. The presence of the oxadiazole and triazole rings suggests potential for diverse pharmacological activities due to their established roles in various biological mechanisms.
Anticancer Activity
Research has shown that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that similar oxadiazole-containing compounds demonstrated inhibitory effects against multiple cancer cell lines with IC50 values ranging from 3.73 to 4.00 μM . The incorporation of the triazole ring may enhance these effects, as triazoles are also known for their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The biological activity of oxadiazoles extends to antimicrobial properties. A review indicated that derivatives of 1,3,4-oxadiazoles possess notable antibacterial and antifungal activities . The compound may exhibit similar profiles due to its structural components, which have been linked to inhibition of bacterial growth and fungal infections.
Antitubercular Activity
Compounds featuring oxadiazole rings have been investigated for their antitubercular effects. In particular, derivatives were found to inhibit Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM . This suggests that this compound could potentially be explored for similar therapeutic applications.
The mechanisms by which these compounds exert their biological effects often involve interaction with specific enzymes or proteins. For example:
- Histone Deacetylases (HDACs) : Several studies have indicated that oxadiazole derivatives can inhibit HDACs, leading to altered gene expression associated with cancer progression .
- Enzymatic Inhibition : Compounds have shown affinity for critical enzymes involved in bacterial cell wall synthesis and metabolic pathways in pathogens .
Study on Anticancer Activity
In a comparative study on various oxadiazole derivatives, it was observed that compounds similar to this compound exhibited cytotoxicity against human cancer cell lines such as breast (MCF7) and colon (HT29) cancers. The most potent derivative showed an IC50 value of approximately 92.4 μM against a panel of eleven different cancer cell lines .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications on the oxadiazole ring significantly enhanced antimicrobial efficacy compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structural Difference : Ethyl ester instead of tert-butyl ester.
- Impact : Reduced steric bulk compared to tert-butyl may increase solubility in polar solvents but decrease metabolic stability. This compound (MFCD00748074) is a direct analog, highlighting the role of ester groups in tuning pharmacokinetics .
- Activity : Similar triazole-oxadiazole hybrids have shown moderate antiproliferative effects (e.g., 68–75% inhibition in lung cancer cell lines) .
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate
- Structural Difference : Ethyl substituent at position 5 of the triazole instead of methyl.
- Impact : Increased steric hindrance at position 5 correlates with reduced bioactivity in related compounds. For example, larger substituents at this position decreased antiproliferative activity in triazole derivatives .
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylate
- Structural Difference: Methyl ester with a morpholinomethyl group at position 4.
- However, the methyl ester may limit bioavailability due to rapid hydrolysis .
2-Methoxyethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structural Difference : 2-Methoxyethyl ester.
- Impact : The ether linkage improves solubility while retaining moderate lipophilicity. However, this compound (Ref: 10-F727330) is discontinued, indicating possible instability or lack of commercial viability .
Comparative Data Table
*Estimated based on analogous structures.
Key Research Findings
- Antiproliferative Activity : Ethyl and methyl esters with a methyl group at position 5 show promising inhibition of cancer cell lines (e.g., NCI-H522 lung cancer cells), with growth inhibition up to 75% .
- Ester Group Influence : Bulkier esters (e.g., tert-butyl) may delay metabolic degradation, while smaller esters (ethyl, methyl) improve solubility but are prone to hydrolysis .
- Substituent Effects: Larger groups at position 5 (e.g., ethyl, morpholinomethyl) reduce activity, underscoring the importance of steric optimization .
Preparation Methods
1,3-Dipolar Cycloaddition Route
The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing the 1,2,5-oxadiazole (furazan) and 1,2,3-triazole rings in the target compound. This method involves the reaction of nitrile oxides with alkynes or nitriles, followed by functionalization of the tert-butyl carboxylate group.
Reaction Mechanism
-
Formation of the Oxadiazole Core : A nitrile oxide intermediate, generated in situ from hydroxylamine derivatives, undergoes cycloaddition with a nitrile to form the 1,2,5-oxadiazole ring. For example, 4-amino-1,2,5-oxadiazol-3-amine can be synthesized via cyclization of amidoximes with cyanogen bromide.
-
Triazole Ring Construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety. A pre-functionalized alkyne bearing a tert-butyl ester reacts with an azide derived from the oxadiazole intermediate.
Optimization and Yield
-
Temperature : Reactions proceed optimally at 60–80°C in anhydrous DMF.
-
Catalyst : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance triazole formation, achieving yields of 68–75%.
-
Purity : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
tert-Butyl Nitrite-Mediated Oxidative Cyclization
Biradical Intermediate Pathway
Recent advances utilize tert-butyl nitrite (TBN) as a nitrosating agent to assemble the oxadiazole ring via a biradical mechanism. This method is notable for forming multiple bonds (C–N, C–O) in a single pot.
Procedure
Outcomes
-
Yield : 62–70% after recrystallization from ethanol.
-
Scope : Effective for aryl-substituted oxadiazoles but limited for aliphatic analogs.
Multi-Step Synthesis from tert-Butyl Carbazate
Carbazate Functionalization
tert-Butyl carbazate serves as a versatile precursor for constructing both oxadiazole and triazole rings. This route involves sequential nucleophilic substitutions and cyclizations.
Stepwise Synthesis
-
Oxadiazole Formation : Reaction of tert-butyl carbazate with carbon disulfide and potassium hydroxide yields 1,3,4-oxadiazole-2-thione.
-
Methyl Introduction : Alkylation with methyl iodide introduces the 5-methyl group on the triazole ring.
-
Esterification : The tert-butyl carboxylate is installed via Steglich esterification using DCC/DMAP.
Challenges and Solutions
-
Side Reactions : Competing thione oxidation is mitigated by conducting reactions under nitrogen.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,3-Dipolar Cycload. | High regioselectivity | Multi-step, costly catalysts | 68–75 | >95 |
| TBN-Mediated | One-pot, atom-economical | Limited to aryl substrates | 62–70 | 90–95 |
| Carbazate Route | Uses inexpensive starting materials | Low overall yield, side reactions | 55–60 | 85–90 |
Mechanistic Insights and Scalability
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- Answer : The compound contains three critical motifs: (1) a tert-butyl ester group, which provides steric bulk and enhances hydrolytic stability; (2) a 1,2,5-oxadiazole (furazan) ring with an amino substituent, contributing to hydrogen-bonding potential and electronic effects; (3) a 5-methyl-1H-1,2,3-triazole ring, which participates in π-π stacking and metal coordination. The electron-withdrawing nature of the oxadiazole and triazole rings may reduce nucleophilic reactivity at adjacent positions, while the amino group on the oxadiazole enables functionalization via amidation or condensation reactions .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Construction of the 1,2,5-oxadiazole ring via cyclization of amidoxime precursors under acidic or oxidative conditions.
- Step 2 : Introduction of the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation of hydrazines with nitriles.
- Step 3 : tert-Butyl ester protection of the carboxylate group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : H and C NMR identify proton environments and confirm regiochemistry of the triazole and oxadiazole rings. For example, the methyl group on the triazole appears as a singlet (~2.5 ppm), while the tert-butyl group resonates as a singlet at ~1.4 ppm.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
- FTIR : Confirms the presence of ester carbonyl (~1740 cm) and amino groups (~3350 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield when competing side reactions occur during oxadiazole ring formation?
- Answer : Competing hydrolysis or over-oxidation can be mitigated by:
- Solvent Control : Using anhydrous dichloromethane or tetrahydrofuran to minimize water interference.
- Temperature Modulation : Maintaining reaction temperatures between 0–5°C during nitration/cyclization steps.
- Catalyst Screening : Employing Lewis acids (e.g., ZnCl) to accelerate cyclization while suppressing byproducts. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .
Q. How should contradictions in H NMR data (e.g., unexpected splitting or shifts) be resolved?
- Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:
- 2D NMR : Use HSQC and HMBC to assign proton-carbon correlations and confirm regiochemistry.
- Variable Temperature NMR : Detect conformational changes or rotameric equilibria.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for related triazole-oxadiazole hybrids .
Q. What methodologies are suitable for evaluating the compound’s bioactivity against enzymatic targets?
- Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of kinases or proteases.
- Cellular Studies : Employ calcium mobilization assays (e.g., Calcium 5 dye in CHO-k1 cells) to assess receptor modulation, as described for structurally similar compounds .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes with active sites (e.g., using AutoDock Vina).
Q. How can the compound’s stability under physiological conditions be assessed?
- Answer :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC.
- Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated metabolism.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
